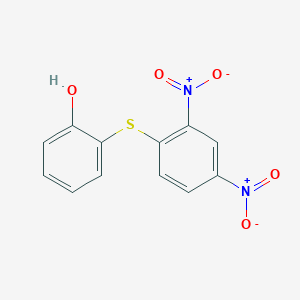

2-(2,4-Dinitrophenyl)sulfanylphenol

Description

2-(2,4-Dinitrophenyl)sulfanylphenol is a sulfur-containing aromatic compound characterized by a phenol ring connected to a 2,4-dinitrophenyl group via a sulfanyl (–S–) bridge. Its molecular formula is C₁₂H₈N₂O₄S, with a molecular weight of 300.27 g/mol (exact mass may vary slightly depending on isotopic composition). The compound’s structure combines electron-withdrawing nitro groups (which enhance electrophilic reactivity) with a phenolic hydroxyl group capable of hydrogen bonding and coordination chemistry.

Properties

IUPAC Name |

2-(2,4-dinitrophenyl)sulfanylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O5S/c15-10-3-1-2-4-12(10)20-11-6-5-8(13(16)17)7-9(11)14(18)19/h1-7,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDCRWKQEQRTHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dinitrophenyl)sulfanylphenol typically involves the nitration of phenol followed by sulfonation. One common method involves the following steps :

Nitration: Phenol is nitrated using a mixture of sulfuric acid and nitric acid to produce 2,4-dinitrophenol.

Sulfonation: The 2,4-dinitrophenol is then reacted with a sulfonating agent, such as sulfuric acid, to introduce the sulfanyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dinitrophenyl)sulfanylphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Alkylated or acylated phenol derivatives.

Scientific Research Applications

2-(2,4-Dinitrophenyl)sulfanylphenol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

Medicine: Potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dinitrophenyl)sulfanylphenol involves its ability to interact with various molecular targets. The compound can act as an uncoupling agent, disrupting oxidative phosphorylation in mitochondria. This leads to the dissipation of the proton gradient, resulting in the generation of heat instead of ATP . The molecular targets include enzymes involved in the electron transport chain and other mitochondrial proteins .

Comparison with Similar Compounds

2,4-Dinitrophenyl Phenyl Sulfide (2,4-DNPS)

- Structure : Shares the 2,4-dinitrophenyl group connected to a phenyl ring via a sulfanyl bridge.

- Reactivity : Undergoes nucleophilic aromatic substitution (NAS) reactions with hydrazine in dimethyl sulfoxide (DMSO), following pseudo-first-order kinetics. The reaction’s second-order rate constant ($k_A$) is 0.012 L·mol⁻¹·s⁻¹ at 25°C, with activation parameters ΔH° = 45.2 kJ·mol⁻¹ and ΔS° = −110 J·mol⁻¹·K⁻¹ .

- Comparison: Unlike 2-(2,4-dinitrophenyl)sulfanylphenol, 2,4-DNPS lacks the phenolic –OH group, reducing its ability to form hydrogen bonds or coordinate with metal ions. This structural difference lowers its utility in synthesizing bioactive metal complexes .

Benzothiazol-2-yl 2,4-Dinitrophenyl Sulphide (CAS 4230-91-5)

- Structure: Features a benzothiazole ring instead of a phenol, linked to the 2,4-dinitrophenyl group via a sulfanyl bridge.

- Properties : Molecular formula C₁₃H₇N₃O₄S₂ , molecular weight 333.35 g/mol , and CAS number 4230-91-5 .

- Applications: Used as a rubber accelerator (trade name DBM), highlighting its role in industrial polymer chemistry. The benzothiazole moiety enhances thermal stability compared to the phenolic derivative .

2,4-Dinitrophenyl Phenyl Sulfone

- Structure : Replaces the sulfanyl bridge with a sulfone (–SO₂–) group.

- Reactivity : Exhibits slower reaction kinetics with hydrazine ($k_A = 0.0056 L·mol⁻¹·s⁻¹$) compared to the sulfide analog due to the electron-withdrawing sulfone group, which deactivates the aromatic ring toward NAS .

Comparison with Functionally Related Compounds

(E)-2-{[-2-(2,4-Dinitrophenyl)hydrazono]methyl}phenol

2,4-Dinitrophenol (2,4-DNP)

- Structure: Lacks the sulfanyl-phenol linkage; instead, nitro groups are directly attached to the phenol ring.

- Toxicity: Known as a mitochondrial uncoupler, 2,4-DNP exhibits acute toxicity (LD₅₀ = 30 mg/kg in rats), whereas sulfanyl-linked derivatives show lower acute toxicity due to reduced membrane permeability .

Data Tables

Table 1. Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₁₂H₈N₂O₄S | 300.27 | Not provided | –OH, –S–, –NO₂ |

| 2,4-Dinitrophenyl phenyl sulfide | C₁₂H₈N₂O₄S | 300.27 | Not provided | –S–, –NO₂ |

| Benzothiazol-2-yl 2,4-DNPS | C₁₃H₇N₃O₄S₂ | 333.35 | 4230-91-5 | Benzothiazole, –S–, –NO₂ |

Table 2. Kinetic Parameters for Hydrazine Reactions (25°C, DMSO)

| Compound | $k_A$ (L·mol⁻¹·s⁻¹) | ΔH° (kJ·mol⁻¹) | ΔS° (J·mol⁻¹·K⁻¹) |

|---|---|---|---|

| 2,4-Dinitrophenyl phenyl sulfide | 0.012 | 45.2 | −110 |

| 2,4-Dinitrophenyl phenyl sulfone | 0.0056 | 52.1 | −95 |

Key Research Findings

- Reactivity : Sulfanyl-linked derivatives exhibit faster NAS kinetics than sulfone analogs due to reduced electron withdrawal at the reaction site .

- Biological Potential: Hydrazone derivatives outperform sulfanyl-phenol compounds in antifungal and antioxidant applications, likely due to enhanced metal-chelation capabilities .

- Industrial Utility: Benzothiazole-containing sulfanyl derivatives (e.g., DBM) are preferred in rubber manufacturing for their thermal stability, whereas phenolic analogs are more relevant in synthetic chemistry .

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing 2-(2,4-dinitrophenyl)sulfanylphenol and its derivatives?

- The compound and its analogs (e.g., hydrazones, metal complexes) are typically synthesized via condensation reactions. For example, Schiff base derivatives are prepared by refluxing equimolar ratios of 2-hydroxybenzaldehyde derivatives with 2,4-dinitrophenylhydrazine in ethanol under inert conditions. Purification involves recrystallization from methanol or ethanol .

- Critical parameters : Reaction time (6–12 hours), temperature (60–80°C), and stoichiometric control to avoid side products like unreacted hydrazine intermediates.

Q. How is structural characterization performed for this compound complexes?

- A multi-technique approach is essential:

- Elemental analysis (CHN) confirms stoichiometry (e.g., 1:1 metal-to-ligand ratio in Fe(II) complexes) .

- IR spectroscopy identifies coordination sites (e.g., shifts in C=N stretching frequencies at ~1600 cm⁻¹ and phenolic O–H bending at ~1300 cm⁻¹) .

- Magnetic susceptibility determines electron configuration (e.g., Fe(II) complexes show μeff ≈ 1.73 BM, indicating octahedral geometry with one unpaired electron) .

- UV-Vis spectroscopy reveals ligand-to-metal charge transfer bands (e.g., absorption at 450–500 nm for Fe(II) complexes) .

Q. What safety protocols are recommended for handling this compound?

- Inhalation : Use fume hoods; evacuate to fresh air if exposed .

- Skin/eye contact : Flush with water for 15 minutes; avoid direct contact due to potential irritancy from nitro and sulfanyl groups .

- Storage : Keep in amber vials at 2–8°C to prevent photodegradation of the dinitrophenyl moiety .

Advanced Research Questions

Q. How does the coordination geometry of metal complexes derived from this compound influence their reactivity?

- Fe(II) complexes adopt octahedral geometry, with the ligand acting as a tridentate donor via phenolic oxygen, hydrazinic nitrogen, and sulfanyl sulfur. This geometry enhances stability in redox reactions, as evidenced by cyclic voltammetry showing quasi-reversible Fe(II)/Fe(III) transitions .

- Contradiction analysis : Discrepancies in magnetic moment values (e.g., μeff = 1.73 BM vs. theoretical 2.84 BM for high-spin Fe(II)) may arise from ligand field strength or spin-orbit coupling effects. Cross-validation with X-ray crystallography is recommended .

Q. How do structural analogs of this compound differ in bioactivity?

- Pyrimidine analogs (e.g., 2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine) show enhanced antimicrobial activity due to increased π-conjugation and electron-withdrawing effects .

- Benzothiazole derivatives (e.g., rubber accelerator DBM) exhibit distinct reactivity in vulcanization, attributed to the thiazole ring’s electrophilic sulfur .

- Methodological note : Compare IC50 values in antimicrobial assays (e.g., MIC = 12.5 μg/mL for Fe(II) complexes vs. 25 μg/mL for free ligands) .

Q. What strategies resolve contradictions in spectroscopic data for nitroaromatic compounds?

- Case study : Conflicting IR signals for nitro groups (asymmetric stretch at ~1520 cm⁻¹ vs. 1500 cm⁻¹) may arise from polymorphism or solvent effects. Use solid-state NMR or DFT calculations to validate assignments .

- Data triangulation : Combine HPLC purity checks (>95%) with mass spectrometry (e.g., [M+H]<sup>+</sup> at m/z 333 for C13H7N3O4S2) to confirm molecular integrity .

Q. How can computational modeling enhance the design of this compound-based sensors?

- Density Functional Theory (DFT) : Predicts electron-deficient regions in the dinitrophenyl group, guiding modifications for selective ion detection (e.g., Hg<sup>2+</sup> binding via sulfanyl sulfur) .

- QSPR models : Correlate Hammett σ constants of substituents with redox potentials to optimize sensor sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.